Cas no 2097914-48-0 (2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one)

2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one structure
2097914-48-0 structure
Product name:2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS No:2097914-48-0
MF:C20H31N3O2
MW:345.479045152664
CID:5462196

2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
    • 2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
    • 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
    • Inchi: 1S/C20H31N3O2/c24-19-8-4-3-7-18(19)22-11-9-15(10-12-22)14-23-20(25)13-16-5-1-2-6-17(16)21-23/h13,15,18-19,24H,1-12,14H2
    • InChI Key: XWABOHAAXQHVDQ-UHFFFAOYSA-N
    • SMILES: OC1CCCCC1N1CCC(CN2C(C=C3CCCCC3=N2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 563
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56.1

2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6594-0952-2μmol
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6594-0952-20mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
20mg
$99.0 2023-09-07
Life Chemicals
F6594-0952-50mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
50mg
$160.0 2023-09-07
Life Chemicals
F6594-0952-1mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
1mg
$54.0 2023-09-07
Life Chemicals
F6594-0952-3mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
3mg
$63.0 2023-09-07
Life Chemicals
F6594-0952-10mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
10mg
$79.0 2023-09-07
Life Chemicals
F6594-0952-5μmol
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6594-0952-30mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
30mg
$119.0 2023-09-07
Life Chemicals
F6594-0952-2mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
2mg
$59.0 2023-09-07
Life Chemicals
F6594-0952-25mg
2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097914-48-0
25mg
$109.0 2023-09-07

2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Related Literature

Additional information on 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Introduction to 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS No. 2097914-48-0)

The compound 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one, identified by its CAS number 2097914-48-0, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and promising pharmacological properties. Its molecular framework combines a piperidine moiety with a hexahydrocinnolinone core, which has been strategically designed to enhance binding affinity and selectivity in biological targets.

Recent studies have highlighted the potential of this compound as a lead candidate for further development in therapeutic applications. The presence of the 2-hydroxycyclohexyl substituent in the piperidine ring introduces a hydrophilic component that may improve solubility and bioavailability, critical factors for drug efficacy. Additionally, the hexahydrocinnolinone scaffold is known for its ability to interact with various biological receptors, making it a versatile platform for designing novel pharmacophores.

In the realm of drug discovery, the optimization of molecular structures to achieve high potency and minimal side effects is paramount. The 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one structure has been meticulously crafted to address these challenges. Computational modeling and experimental validations have demonstrated its favorable pharmacokinetic profile, suggesting that it could be a valuable asset in developing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The piperidine ring is frequently found in drugs that target central nervous system (CNS) receptors due to its ability to modulate neurotransmitter activity. Preliminary research indicates that 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one may interact with serotonin and dopamine receptors in a manner that could alleviate symptoms associated with conditions such as depression and anxiety. These findings are particularly exciting given the unmet medical needs in mental health treatment.

Furthermore, the hexahydrocinnolinone core of the molecule offers structural flexibility that allows for further derivatization. This adaptability is crucial for fine-tuning pharmacological properties such as receptor affinity and metabolic stability. Researchers have been exploring various synthetic pathways to modify this compound, aiming to enhance its therapeutic index and reduce potential toxicity.

The synthesis of 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to construct the desired framework efficiently. The purity and yield of the final product are critical parameters that determine its suitability for preclinical studies.

Preclinical data on this compound has been promising thus far. In vitro assays have shown that it exhibits significant inhibitory activity against key enzymes implicated in various diseases. For instance, its interaction with monoamine oxidase (MAO) suggests potential benefits in managing neurodegenerative disorders. Additionally, its ability to modulate other enzyme systems hints at broader therapeutic applications.

Animal models have provided further insights into the pharmacological behavior of CAS No. 2097914-48-0. Initial studies indicate that it crosses the blood-brain barrier effectively and exhibits sustained activity in vivo. This property is essential for drugs targeting CNS disorders since it ensures adequate concentrations at the site of action. Moreover, preliminary toxicity studies have shown that it is well-tolerated at doses relevant to human therapeutic use.

The development pipeline for this compound is currently focused on refining its chemical properties and expanding its scope of applications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its potential in treating not only neurological conditions but also other diseases such as cancer and inflammatory disorders. The versatility of its molecular design makes it an attractive candidate for interdisciplinary research.

As research progresses,the understanding of how 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one interacts with biological targets will continue to evolve。 Advances in biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are expected to provide high-resolution structural insights into its mechanism of action。 These structural details will be invaluable for guiding future modifications aimed at improving therapeutic efficacy。

In conclusion,CAS No 2097914 - 48 - 0 represents a significant step forward in medicinal chemistry。 Its unique structural features combined with promising preclinical data position it as a strong contender for further development。 As research continues,we can anticipate more discoveries that will expand its therapeutic potential and solidify its role as a key player in modern drug design。

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